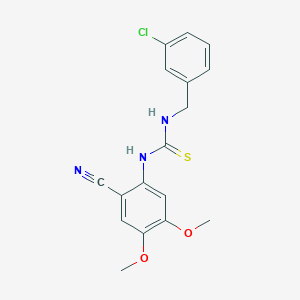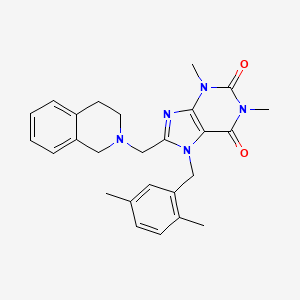
N-(3-chlorobenzyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea is a compound that belongs to the class of thiourea derivatives. Thioureas are characterized by the presence of the thiourea moiety, which consists of a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms. These compounds have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicine and agriculture.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. While the specific synthesis of N-(3-chlorobenzyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea is not detailed in the provided papers, similar compounds have been synthesized and characterized using spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectroscopy . For example, the synthesis of 1-(4-chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea was achieved starting from potassium cyanide, proceeding through various intermediates including thiocyanate and isothiocyanate derivatives .
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often confirmed by single crystal X-ray diffraction data. These structures typically feature strong intramolecular hydrogen bonds of the type N-H...O, contributing to the stability of the molecule . The crystal structure of a related compound, 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, showed that it crystallizes in the monoclinic space group with specific unit cell dimensions, and the structure is composed of dimers formed by intermolecular N-H...S interactions .
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, they can be used as ligands to form metal complexes, as seen in the synthesis of metal complexes with N'-(2-chlorobenzoyl)thiourea ligands . These complexes were found to have antimicrobial activities, indicating the potential for thiourea derivatives to be used in the development of new antimicrobial agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be inferred from their spectroscopic data. The IR spectra typically show significant stretching vibrations corresponding to the functional groups present in the molecule, such as N-H, C=O, C-N, and C-S . The 13C NMR chemical shifts for the thiourea moiety appear at around 180 ppm, which is indicative of the presence of the C=S group . The mass fragmentation patterns of these compounds have also been discussed, providing insights into their stability and reactivity .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : Studies have explored the synthesis of various thiourea derivatives, including methods involving reactions with thiourea and other compounds (Kalinin et al., 2004), (Yusof et al., 2010).
- Crystal Structure Characterization : Research has focused on characterizing the crystal structures of various thiourea derivatives through methods like X-ray diffraction, highlighting their structural properties (Saeed & Parvez, 2005), (Odularu et al., 2021).
Potential Biological and Medicinal Applications
- Anticancer and Antioxidant Activities : Some thiourea derivatives have been investigated for their potential anticancer and antioxidant activities. Studies include the exploration of novel thiourea derivatives and their complexes, assessing their effectiveness in these areas (Yeşilkaynak et al., 2017).
- Enzyme Inhibition and Mercury Sensing : Thiourea derivatives have been tested for their enzyme inhibitory activities and as sensing probes for toxic metals like mercury, demonstrating diverse applications in biochemistry and environmental science (Rahman et al., 2021).
Advanced Material Science Applications
- Metal Complexes and Coordination Chemistry : Research on thiourea derivatives includes their use in forming metal complexes. These studies are significant for understanding the coordination behavior of these derivatives and their potential applications in material science (Arslan et al., 2003), (Emén et al., 2005).
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(2-cyano-4,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-22-15-7-12(9-19)14(8-16(15)23-2)21-17(24)20-10-11-4-3-5-13(18)6-11/h3-8H,10H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKILGHQNHXUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)NCC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B3013799.png)
![3-(2,4-difluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3013800.png)

![8-[(E)-but-2-enyl]sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013804.png)






![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3013816.png)
![N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3013820.png)
![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B3013821.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013822.png)